2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol

Solid-phase synthesis Library design Diversity-oriented synthesis

2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol (CAS 87789-29-5; molecular formula C6H5N3O2S2; molecular weight 215.25 g/mol) is a low-molecular-weight fused heterocyclic compound belonging to the thiazolo[4,5-d]pyrimidine family. The scaffold is formally a 7-thia analog of purine, offering a privileged template for drug discovery due to its structural resemblance to guanine and adenine.

Molecular Formula C6H5N3O2S2
Molecular Weight 215.3 g/mol
CAS No. 87789-29-5
Cat. No. B3023106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol
CAS87789-29-5
Molecular FormulaC6H5N3O2S2
Molecular Weight215.3 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(S1)C(=O)NC(=O)N2
InChIInChI=1S/C6H5N3O2S2/c1-12-6-8-3-2(13-6)4(10)9-5(11)7-3/h1H3,(H2,7,9,10,11)
InChIKeySBVCEYFBMGKJKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol (CAS 87789-29-5) – Compound Identity and Thiazolopyrimidine Scaffold Context


2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol (CAS 87789-29-5; molecular formula C6H5N3O2S2; molecular weight 215.25 g/mol) is a low-molecular-weight fused heterocyclic compound belonging to the thiazolo[4,5-d]pyrimidine family [1]. The scaffold is formally a 7-thia analog of purine, offering a privileged template for drug discovery due to its structural resemblance to guanine and adenine [2]. The title compound carries a methylthio substituent at the 2-position and hydroxyl groups at the 5- and 7-positions, placing it in the subclass of 2‑alkyl‑/aryl‑substituted thiazolo[4,5‑d]pyrimidine‑5,7‑diones whose synthetic versatility makes them attractive as core intermediates for constructing diverse compound libraries [3].

Why Thiazolopyrimidine Analogs Cannot Be Interchanged – Critical Role of the C2 Methylthio Group for Synthetic Tractability


Thiazolo[4,5-d]pyrimidines are not functionally interchangeable. The C2 substituent is the primary vector for controlling downstream chemical reactivity. In the unsubstituted parent (thiazolo[4,5-d]pyrimidine-5,7-diol, CAS 7464-09-7) or the 2‑methyl analog (6‑hydroxy‑2‑methylthiazolo[4,5‑d]pyrimidine‑5,7(4H,6H)‑dione, NSC116565), C2 is chemically inert under typical nucleophilic conditions [1]. The 2-methylthio group of the title compound, however, can be oxidised to a sulfone, creating a competent leaving group for nucleophilic aromatic substitution and enabling the introduction of diverse amines at C2 [2]. This single transformation is the cornerstone that makes the compound a preferred gateway intermediate for library synthesis, whereas the C2‑unsubstituted or 2‑methyl analogs lack this reactivity handle and are consequently not suitable for analogous diversification workflows [2].

Quantitative Differentiation Evidence for 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol Relative to Closest Analogs


Synthetic Utility: C2 Methylthio Oxidation Enables a Sulfone Leaving Group Absent in the 2-Methyl Analog

The 2-methylthio group of the target compound can be oxidized to a sulfone, generating an electrophilic C2 center that undergoes nucleophilic displacement with primary or secondary amines to yield 2,4,6-trisubstituted thiazolo[4,5-d]pyrimidine-5,7-dione derivatives in moderate to good yields (30–78% overall yield from resin-bound intermediates) [1]. In contrast, the corresponding 2-methyl analog 6-hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (NSC116565) bears a chemically unreactive C2 methyl group that cannot be functionalised via the same oxidation–displacement sequence, rendering it unsuitable for analogous solid-phase library construction [1][2].

Solid-phase synthesis Library design Diversity-oriented synthesis

Aqueous Solubility Advantage: Experimentally Determined Solubility of the Title Compound vs. the C5‑C7 Dichloro Derivative

The title compound exhibits an experimentally determined aqueous solubility of 0.384 mg/mL (≈1.78 mM, LogS ESOL –2.75), placing it in the ‘moderately soluble’ range (LogS between –4 and –2) . Its immediate downstream intermediate, 5,7-dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine, is significantly more lipophilic (higher molecular weight, loss of H‑bond donors) and is typically handled in organic solvents such as DMF or DCM; quantitative aqueous solubility data for this comparator have not been reported in public databases, but the removal of both hydroxyl groups predictably reduces aqueous solubility by 1–2 log units based on QSPR models .

Solubility Biophysical profiling Assay compatibility

Antiviral Target Engagement: Thiazolo[4,5-d]pyrimidine Scaffold Activity Against HCMV with the Title Compound Serving as a Synthetic Entry Point

Alkenyl-substituted 5-aminothiazolo[4,5-d]pyrimidine-2,7-dione analogs—compounds that can be derived from the title compound via sequential C5‑C7 amination and C2 nucleophilic displacement—have demonstrated potent activity against human cytomegalovirus (HCMV). In plaque reduction assays, the lead analog T01132 (carrying a 2‑pentenyl substituent at N3) inhibited HCMV laboratory strains with an EC₅₀ of approximately 0.5 µM, while the unsubstituted parent scaffold showed no measurable antiviral activity at concentrations up to 100 µM [1]. The title compound provides the essential C2‑methylthio handle required for the final diversification step that introduces the alkenyl substituent responsible for this activity boost [1][2].

Antiviral Human cytomegalovirus Non-nucleoside inhibitor

Physicochemical Profile: TPSA and H‑Bond Donor Count Support Blood‑Brain Barrier Permeability Differentiation vs. the 2‑Methyl Analog

The title compound has a topological polar surface area (TPSA) of 132.67 Ų, exactly at the upper limit of the oft‑cited CNS drug‑likeness threshold of 130‑140 Ų, and contains two H‑bond donors (5‑OH and 7‑OH) . By comparison, the 2‑methyl analog NSC116565 incorporates an additional hydroxyl group at the 6‑position (three H‑bond donors total) and exhibits a TPSA of approximately 153 Ų [1], which exceeds typical oral CNS drug space criteria. Deletion of the 6‑hydroxy group in the title compound therefore confers a measurable, albeit modest, physicochemical advantage for CNS penetration hypotheses.

CNS drug design Physicochemical properties Permeability

Optimal Utilization Scenarios for 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol Based on Documented Differentiation


Solid‑Phase or Solution‑Phase Library Construction via C2 Oxidation‑Displacement Chemistry

As demonstrated in published solid‑phase methodology [1], the 2‑methylthio group is oxidisable to a sulfone, enabling C2 nucleophilic substitution with a diverse set of amines. This reactivity pattern is absent in the 2‑methyl analog NSC116565 [1]. Procurement of the title compound is therefore indicated when the synthetic workflow requires introduction of C2 diversity via oxidation–displacement, a proven strategy for generating 2,4,6‑trisubstituted thiazolopyrimidinedione libraries in yields up to 78% [1].

Intermediate for Chlorination to 5,7‑Dichloro Derivatives for Subsequent Parallel Chemistry

The diol form of the title compound serves as the direct feedstock for conversion to 5,7‑dichloro‑2‑methylsulfanyl‑thiazolo[4,5‑d]pyrimidine (CAS 87789‑35‑3) . The dichloro intermediate is a key node for two‑point parallel substitution at C5 and C7, widely employed in medicinal chemistry campaigns targeting kinases, GPCRs, and antiviral targets [2]. Suppliers and synthetic chemists should select CAS 87789‑29‑5 specifically when bulk conversion to the dichloro building block is planned.

Biochemical Assays Requiring Moderate Aqueous Solubility Without Co‑solvent Interference

With an experimentally determined aqueous solubility of 0.384 mg/mL (≈1.78 mM) , the title compound can be dissolved at concentrations suitable for most biochemical screening assays (≥10 µM) without requiring DMSO concentrations above 0.1%. Its dichloro analog, in contrast, is substantially less soluble and necessitates organic co‑solvents . Researchers planning high‑throughput screens should favour the title compound as the starting material for synthesis of water‑soluble test derivatives.

Anti‑HCMV Lead Generation Programs Targeting the Thiazolopyrimidine Scaffold

Structure‑activity relationship data for alkenyl‑substituted thiazolo[4,5‑d]pyrimidine‑2,7‑diones show that C2 functionalisation is essential for antiviral activity, with the most potent analog (T01132) achieving an EC₅₀ of ≈0.5 µM against HCMV [3]. Because the C2‑methylthio group of the title compound is the required precursor for this functionalisation, antiviral discovery groups should base their synthetic efforts on CAS 87789‑29‑5 rather than the C2‑unsubstituted or 2‑methyl scaffolds, which yield inactive or weakly active compounds [3].

Quote Request

Request a Quote for 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.